molecular formula C10H9ClO2S B8639818 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid

6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid

Cat. No. B8639818
M. Wt: 228.70 g/mol
InChI Key: AMFASVCOYUCOTL-UHFFFAOYSA-N
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Patent
US05516918

Procedure details

A mixture of tin(II) chloride dihydrate (115.42 g, 0.51 mol) and 6-chloro-3,4-dihydro-4-(trimethylsiloxy)-2H-1-benzothiopyran-4-carbonitrile (37.53 g, 0.126 mol) in 1:1 acetic acid/concentrated hydrochloric acid is heated at reflux under nitrogen for 3 days, cooled to room temperature and diluted with chloroform. The aqueous phase is separated and extracted with chloroform. The organic phase and organic extracts are combined and extracted with 2N sodium hydroxide solution. The combined aqueous extracts are washed with chloroform and acidified to pH 3. The acidic aqueous mixture is extracted with chloroform and the combined organic extracts are dried and concentrated in vacuo to obtain a residue. The residue is triturated with an ether/petroleum ether mixture and filtered to give the title product as an off-white solid (12.56 g, mp 139°-150° C.).
Quantity
115.42 g
Type
reactant
Reaction Step One
Name
6-chloro-3,4-dihydro-4-(trimethylsiloxy)-2H-1-benzothiopyran-4-carbonitrile
Quantity
37.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[S:15][CH2:14][CH2:13]C(O[Si](C)(C)C)(C#N)[C:11]=2[CH:23]=1.[C:24]([OH:27])(=[O:26])[CH3:25]>C(Cl)(Cl)Cl>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[S:15][CH2:14][CH2:13][CH:25]([C:24]([OH:27])=[O:26])[C:11]=2[CH:23]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
115.42 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
6-chloro-3,4-dihydro-4-(trimethylsiloxy)-2H-1-benzothiopyran-4-carbonitrile
Quantity
37.53 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCS2)(C#N)O[Si](C)(C)C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N sodium hydroxide solution
WASH
Type
WASH
Details
The combined aqueous extracts are washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous mixture is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue is triturated with an ether/petroleum ether mixture
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCS2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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